6-(Trifluoromethyl)pyridine-2-carbonyl chloride CAS number
6-(Trifluoromethyl)pyridine-2-carbonyl chloride CAS number
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
Introduction: A Key Building Block in Modern Chemistry
6-(Trifluoromethyl)pyridine-2-carbonyl chloride, identified by its CAS Number 1099597-77-9 , is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its structure incorporates the trifluoromethylpyridine (TFMP) moiety, a privileged scaffold in medicinal and agricultural chemistry. The unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group—such as high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the biological activity and pharmacokinetic profiles of target compounds.[3][4] Consequently, this reagent is of significant interest to researchers and scientists in drug discovery and crop protection, enabling the construction of novel pharmaceuticals and agrochemicals.[5][6]
This guide provides a comprehensive technical overview of 6-(trifluoromethyl)pyridine-2-carbonyl chloride, covering its physicochemical properties, synthesis, reactivity, applications, and handling protocols, designed for professionals in the chemical and pharmaceutical sciences.
PART 1: Physicochemical and Structural Characteristics
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key characteristics of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1099597-77-9 | [1][2] |
| Molecular Formula | C₇H₃ClF₃NO | [1][7] |
| Molecular Weight | 209.55 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.450 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.473 | [1] |
| Storage Temperature | -20°C, under inert gas | [1][8] |
| SMILES | FC(F)(F)c1cccc(n1)C(Cl)=O | [1] |
| InChI Key | AUWDKAUYDQJDMS-UHFFFAOYSA-N | [1][9] |
PART 2: Synthesis and Manufacturing Principles
The synthesis of trifluoromethylpyridine derivatives is a well-established field, driven by their importance in various industries.[6] While multiple strategies exist for creating the TFMP core, the conversion to the final acyl chloride is a standard, high-yield transformation.
Conceptual Synthesis Pathway
The most logical and industrially scalable synthesis of 6-(trifluoromethyl)pyridine-2-carbonyl chloride starts from the corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. This precursor is then activated to the highly reactive acyl chloride using a standard chlorinating agent.
The general workflow can be visualized as follows:
Caption: Generalized two-step synthesis workflow.
Protocol: Conversion of Carboxylic Acid to Acyl Chloride
This protocol describes the laboratory-scale conversion of 6-(trifluoromethyl)picolinic acid to the target acyl chloride. The causality for this choice rests on the high efficiency and straightforward purification associated with reagents like thionyl chloride or oxalyl chloride.
Materials:
-
6-(Trifluoromethyl)picolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Catalytic N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: Assemble the glassware and flush the system thoroughly with dry nitrogen or argon gas. This is critical as the acyl chloride product is moisture-sensitive.
-
Dissolution: To the round-bottom flask, add 6-(trifluoromethyl)picolinic acid (1.0 eq) and suspend it in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension. DMF catalyzes the reaction, particularly when using oxalyl chloride.
-
Reagent Addition: Slowly add thionyl chloride (approx. 1.5 eq) or oxalyl chloride (approx. 1.2 eq) dropwise to the stirred suspension at 0 °C. Gas evolution (SO₂ or CO₂/CO) will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (approx. 40 °C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess chlorinating agent under reduced pressure. The crude 6-(trifluoromethyl)pyridine-2-carbonyl chloride is often used directly in the next step without further purification. If high purity is required, distillation under high vacuum can be performed.
PART 3: Reactivity and Synthetic Applications
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of 6-(trifluoromethyl)pyridine-2-carbonyl chloride stems from its function as a potent acylating agent. The carbonyl carbon is highly electrophilic, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form stable amides, esters, and thioesters, respectively. This reactivity is the cornerstone of its application as a molecular building block.
Caption: General acylation reactivity with common nucleophiles.
Applications in Drug Discovery & Agrochemicals
The TFMP scaffold is present in numerous commercialized and investigational molecules. The ability to introduce this moiety via a reactive handle like an acyl chloride is invaluable.
-
Pharmaceuticals: The TFMP group is found in drugs across various therapeutic areas.[3] For instance, derivatives are explored as RORγt inverse agonists for treating autoimmune diseases.[10] FDA-approved drugs like Enasidenib and Alpelisib contain related trifluoromethyl-heterocycle cores, highlighting the motif's value in modulating protein-ligand interactions and improving drug-like properties.[11]
-
Agrochemicals: Many modern insecticides and fungicides incorporate the TFMP structure to enhance potency and stability.[6] For example, the fungicide Fluazinam and the insecticide Sulfoxaflor are built from TFMP intermediates.[6] 6-(Trifluoromethyl)pyridine-2-carbonyl chloride serves as a key starting point for synthesizing analogs and developing new active ingredients.
PART 4: Spectroscopic Characterization Profile
Accurate characterization is essential for verifying the identity and purity of the reagent. The following section provides predicted spectroscopic data and a standard protocol for its acquisition. These predictions are based on the known effects of the trifluoromethyl and acyl chloride groups on the pyridine ring.[12][13]
Predicted Spectroscopic Data
| ¹H NMR (in CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Coupling (J) Hz | Assignment |
| ~8.2 - 8.4 | d | ~8.0 | H-3 |
| ~8.0 - 8.2 | t | ~8.0 | H-4 |
| ~7.8 - 8.0 | d | ~8.0 | H-5 |
| ¹³C NMR (in CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| ~166 - 170 | C=O (carbonyl) |
| ~152 - 156 | C-2 |
| ~148 - 152 (q) | C-6 |
| ~138 - 142 | C-4 |
| ~126 - 130 | C-3 |
| ~120 - 124 | C-5 |
| ~118 - 122 (q) | -CF₃ |
| FT-IR (neat) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~1770 - 1790 | C=O stretch (acyl chloride) |
| ~1580 - 1600 | C=N/C=C stretch (pyridine ring) |
| ~1250 - 1350 | C-F stretch (strong) |
| ~1100 - 1200 | C-F stretch (strong) |
Protocol for Spectroscopic Analysis
This protocol ensures a self-validating system for confirming the material's identity.
Instrumentation:
-
NMR Spectrometer (≥300 MHz for ¹H)
-
FT-IR Spectrometer with ATR attachment
Procedure:
-
NMR Sample Preparation:
-
In a dry NMR tube, dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Due to the reagent's moisture sensitivity, this should be performed under an inert atmosphere (e.g., in a glovebox) or quickly in a dry environment.
-
Cap the tube tightly.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio for the quaternary carbons and the -CF₃ carbon.
-
-
FT-IR Acquisition:
-
Place a small drop of the neat liquid directly onto the crystal of the ATR-FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) immediately after the measurement.
-
PART 5: Safety, Handling, and Storage
6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a reactive and corrosive compound that requires careful handling.
-
GHS Classification: Skin Corrosion 1B.[1]
-
Pictogram: GHS05 (Corrosion)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
P310: Immediately call a POISON CENTER or doctor.[1]
-
Handle only in a well-ventilated chemical fume hood.[15]
-
Avoid contact with skin, eyes, and clothing.[15]
-
Keep away from moisture and incompatible materials such as strong oxidizing agents, bases, and water.[16]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Recommended storage is at -20°C under an inert atmosphere to maintain long-term stability.[1]
References
-
Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]
-
6-(trifluoromethyl)pyridine-2-carbonyl chloride (C7H3ClF3NO). PubChem. [Link]
-
6-(Trifluoromethyl)pyridine-2-carbonyl chloride. MySkinRecipes. [Link]
- The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. ResearchGate. [Link]
-
6-(Trifluoromethyl)pyridine-2-carbonyl chloride 97%. ChemRuj. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. [Link]
-
Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry. Clevenard. [Link]
-
Nitrosonium Ion-Catalyzed Oxidative Chlorination of Arenes. ACS Publications. [Link]
Sources
- 1. 6-(三氟甲基)吡啶-2-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 6-(Trifluoromethyl)pyridine-2-carbonyl chloride | 1099597-77-9 [amp.chemicalbook.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. 6-(Trifluoromethyl)pyridine-2-carbonyl chloride | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 8. 6-(Trifluoromethyl)pyridine-2-carbonyl chloride [myskinrecipes.com]
- 9. PubChemLite - 6-(trifluoromethyl)pyridine-2-carbonyl chloride (C7H3ClF3NO) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
